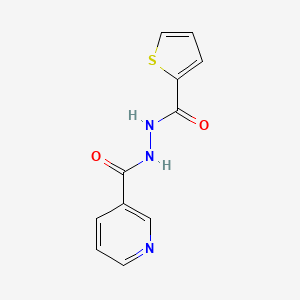![molecular formula C28H32N4O6 B11523814 4,4'-(Piperazine-1,4-diyldicarbonyl)bis[1-(4-methoxyphenyl)pyrrolidin-2-one]](/img/structure/B11523814.png)
4,4'-(Piperazine-1,4-diyldicarbonyl)bis[1-(4-methoxyphenyl)pyrrolidin-2-one]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Piperazine-1,4-diyldicarbonyl)bis[1-(4-methoxyphenyl)pyrrolidin-2-one] is a complex organic compound with the molecular formula C28H32N4O6 This compound features a piperazine ring linked to two pyrrolidinone moieties, each substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Piperazine-1,4-diyldicarbonyl)bis[1-(4-methoxyphenyl)pyrrolidin-2-one] typically involves a multi-step process:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of Pyrrolidinone Groups: The pyrrolidinone moieties are introduced via a nucleophilic substitution reaction. This involves the reaction of piperazine with 1-(4-methoxyphenyl)-2-pyrrolidinone in the presence of a suitable base such as sodium hydride.
Final Coupling: The final step involves the coupling of the intermediate products to form the desired bis-compound. This is typically achieved through a condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone moieties, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives of the pyrrolidinone moieties.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The methoxyphenyl groups are particularly interesting for their interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could be a candidate for drug development, particularly in the areas of neuropharmacology and oncology.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 4,4’-(Piperazine-1,4-diyldicarbonyl)bis[1-(4-methoxyphenyl)pyrrolidin-2-one] involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The methoxyphenyl groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Piperazine-1,4-diyl)bis(3-ethoxycyclobut-3-ene-1,2-dione): Similar in having a piperazine core but differs in the attached functional groups.
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one): Contains a piperazine ring but with dithiol-3-one groups instead of pyrrolidinone moieties.
Uniqueness
The uniqueness of 4,4’-(Piperazine-1,4-diyldicarbonyl)bis[1-(4-methoxyphenyl)pyrrolidin-2-one] lies in its combination of a piperazine core with methoxyphenyl-substituted pyrrolidinone groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H32N4O6 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-[1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H32N4O6/c1-37-23-7-3-21(4-8-23)31-17-19(15-25(31)33)27(35)29-11-13-30(14-12-29)28(36)20-16-26(34)32(18-20)22-5-9-24(38-2)10-6-22/h3-10,19-20H,11-18H2,1-2H3 |
InChI Key |
BPLICWXNVPPLFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-Ethyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B11523735.png)
![N-[2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B11523738.png)
![methyl 2-({[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11523744.png)
![2-fluoro-N-[2-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11523745.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11523758.png)
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-fluoro-benzamide](/img/structure/B11523764.png)

![1-phenyl-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B11523778.png)
![N-(4-methoxyphenyl)-N'-(2-{4-[(3-methylphenyl)carbonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11523788.png)
![[(3-hydroxy-5-methyl-1H-pyrazol-4-yl)(phenyl)methyl]propanedinitrile](/img/structure/B11523793.png)
![5-(4-methoxyphenyl)-3-phenyl-2-(3,4,4-trimethyl-2-thioxo-1,3-thiazolidin-5-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B11523810.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11523812.png)
![1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-[4-chloro-3-(trifluoromethyl)phenyl]-N-methylcarbamimidothioate](/img/structure/B11523813.png)
